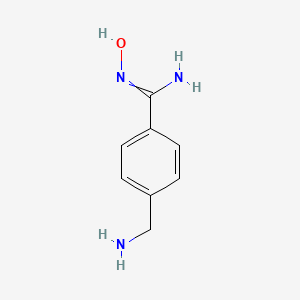![molecular formula C7H8N2O3S B14248961 3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide](/img/structure/B14248961.png)
3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide typically involves the reaction of benzenesulfonamide with hydroxylamine under specific conditions. The reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the hydroxyimino group.
N-(3-Fluorophenyl)benzenesulfonamide: A derivative with a fluorine atom on the benzene ring.
N-(Thiazol-4-ylmethyl)benzenesulfonamide: A derivative with a thiazole ring attached to the sulfonamide group.
Uniqueness
3-[(Z)-(Hydroxyimino)methyl]benzenesulfonamide is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to molecular targets and improving its efficacy as an enzyme inhibitor .
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
3-[(Z)-hydroxyiminomethyl]benzenesulfonamide |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)7-3-1-2-6(4-7)5-9-10/h1-5,10H,(H2,8,11,12)/b9-5- |
InChI Key |
QWZAZGPSBMQBBL-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)/C=N\O |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)




![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
methanone](/img/structure/B14248968.png)
